Differential Antagonist Sensitivity: Sarafotoxin S6b Shows 129-Fold Higher BQ-123 Sensitivity Than ET-1 in Human Coronary Artery
In human isolated coronary artery ring segments, the selective ETA receptor antagonist BQ-123 exhibited markedly different potencies against S6b-induced contractions versus ET-1-induced contractions. BQ-123 at 0.1 μM antagonized S6b contractions with a pKB of 7.86, whereas 10 μM BQ-123 was required to antagonize ET-1 contractions with a pKB of only 5.75 [1]. Similarly, the ETA antagonist FR139317 was more potent against S6b (pKB 8.24-8.47) than against ET-1 (pKB 6.11) [1]. This differential antagonist sensitivity provides direct evidence that ET-1 and S6b contract the human coronary artery via distinct ETA receptor subtypes or conformational states [1].
| Evidence Dimension | ETA antagonist BQ-123 pKB value |
|---|---|
| Target Compound Data | pKB 7.86 (against S6b-induced contraction) |
| Comparator Or Baseline | ET-1: pKB 5.75 (against ET-1-induced contraction) |
| Quantified Difference | pKB difference of 2.11 units, corresponding to approximately 129-fold higher antagonist sensitivity for S6b-mediated contractions |
| Conditions | Endothelium-intact human isolated coronary artery ring segments |
Why This Matters
Researchers evaluating ETA receptor antagonist candidates must select S6b over ET-1 when higher antagonist sensitivity is required for detecting subtle pharmacological effects or when characterizing antagonist binding kinetics.
- [1] Bax WA, Aghai Z, van Tricht CL, Wassenaar C, Saxena PR. Different endothelin receptors involved in endothelin-1- and sarafotoxin S6B-induced contractions of the human isolated coronary artery. Br J Pharmacol. 1994;113(4):1471-1479. View Source
